N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b]thiazole family. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a carboxylic acid derivative . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the imidazo[2,1-b]thiazole family, such as:
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide .
Uniqueness
What sets N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H17N3OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,3-dimethyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H17N3OS/c1-14-18(19(24)22(2)16-11-7-4-8-12-16)25-20-21-17(13-23(14)20)15-9-5-3-6-10-15/h3-13H,1-2H3 |
InChI Key |
JBFSDQZHADZACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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